Piperine

Catalog No.
S796022
CAS No.
94-62-2
M.F
C17H19NO3
M. Wt
285.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperine

CAS Number

94-62-2

Product Name

Piperine

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2

InChI Key

MXXWOMGUGJBKIW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Solubility

0.04 mg/mL at 18 °C
Very slightly soluble in water; Soluble in ether, oils
Soluble (in ethanol)

Synonyms

((1-5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine, (1-(5-(1,3)-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)piperidine, 1-piperoylpiperidine, piperine, piperine, (E,E)-isomer, piperine, (E,Z)-isomer, piperine, (Z,E)-isomer, piperine, (Z,Z)-isomer

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3

Bioavailability Enhancer:

Piperine demonstrates a unique ability to enhance the bioavailability of other therapeutic compounds. It inhibits enzymes like CYP3A4 and UGT in the gut and liver, which are responsible for metabolizing and eliminating drugs. By inhibiting these enzymes, piperine allows for a higher absorption and increased efficacy of co-administered drugs. This has been demonstrated with curcumin, a compound with promising health benefits but poor bioavailability [PubMed link: ].

Anti-inflammatory and Antioxidant Properties:

Studies suggest piperine possesses anti-inflammatory and antioxidant properties. It may help regulate inflammatory pathways and scavenge free radicals, potentially contributing to the prevention of chronic diseases. Research suggests its effectiveness in reducing inflammation in animal models of arthritis and colitis [PubMed link: ], while other studies indicate its antioxidant potential [PubMed link: ].

Potential in Cancer Research:

Preliminary research suggests piperine might have anti-cancer properties. Studies have observed its ability to inhibit the growth, migration, and invasion of cancer cells in laboratory settings [MDPI link: ]. However, further research is necessary to understand its potential therapeutic applications in humans.

Other Areas of Exploration:

Scientific exploration of piperine extends beyond the aforementioned areas. Researchers are investigating its potential in managing various health conditions, including:

  • Neurological disorders: Studies suggest piperine's neuroprotective effects and potential benefits for improving cognitive function [PubMed link: ].
  • Metabolic disorders: Research suggests piperine may play a role in regulating blood sugar levels and managing obesity [PubMed link: ].
  • Antimicrobial activity: Studies indicate piperine's potential effectiveness against various bacteria, fungi, and viruses [PubMed link: ].

Physical Description

Solid
Virtually colourless white crystals; Aroma reminiscent of peppe

XLogP3

3.5

Melting Point

131.5 °C
Mp 129 °
129°C

UNII

U71XL721QK

GHS Hazard Statements

Aggregated GHS information provided by 1769 companies from 8 notifications to the ECHA C&L Inventory.;
H301 (96.72%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cytochrome P-450 Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Other CAS

7780-20-3
94-62-2

Wikipedia

5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-1-penta-2,4-dienone
Piperine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-: ACTIVE

Dates

Modify: 2023-08-15
Trivedi, A., et al., J. Adv. Pharm. Technol. Res., 1, 190 (2010)
Kakarala, M., et al., J. Agric. Food Chem., 58, 6594 (2010)

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